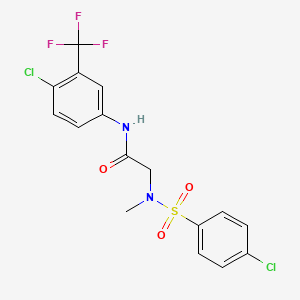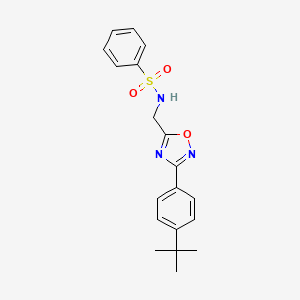
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters.
Wirkmechanismus
TBOA is a potent inhibitor of glutamate transporters, and it works by binding to the substrate binding site of the transporter. This binding prevents the transporter from transporting glutamate into the cell, which leads to an increase in the extracellular concentration of glutamate. The increase in glutamate concentration can activate glutamate receptors, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in extracellular glutamate concentration caused by TBOA can lead to various biochemical and physiological effects. One of the major effects of TBOA is the activation of glutamate receptors, which can lead to the release of various neurotransmitters. This release of neurotransmitters can lead to changes in synaptic plasticity, which can affect learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TBOA is its potency as a glutamate transporter inhibitor. This potency allows for the study of glutamate transporters at very low concentrations of TBOA. However, the high potency of TBOA can also lead to non-specific effects, which can complicate the interpretation of results. Additionally, TBOA is not very stable and can degrade over time, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for the study of TBOA. One direction is the study of the role of glutamate transporters in various neurological disorders. Glutamate transporters have been implicated in several disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. The study of TBOA in these disorders could lead to the development of novel therapies.
Another direction is the development of more potent and selective glutamate transporter inhibitors. TBOA is a potent inhibitor of glutamate transporters, but it is not very selective. The development of more selective inhibitors could lead to a better understanding of the role of glutamate transporters in various physiological and pathological conditions.
Conclusion:
In conclusion, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, or TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBOA is a potent inhibitor of glutamate transporters, and it has been extensively studied in the study of glutamate transporters. The study of TBOA has led to a better understanding of the role of glutamate in various physiological and pathological conditions, and there are several future directions for the study of TBOA.
Synthesemethoden
The synthesis of TBOA involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with benzenesulfonyl chloride to form N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of TBOA is in the study of glutamate transporters. Glutamate is the major excitatory neurotransmitter in the brain, and glutamate transporters regulate the extracellular concentration of glutamate. TBOA inhibits glutamate transporters, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate concentration can be used to study the role of glutamate in various neurological disorders.
Eigenschaften
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2,3)15-11-9-14(10-12-15)18-21-17(25-22-18)13-20-26(23,24)16-7-5-4-6-8-16/h4-12,20H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVZZJKEBHUUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
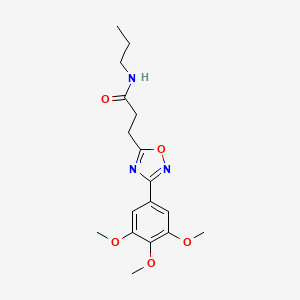
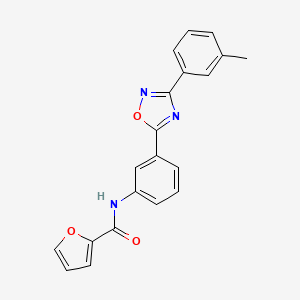
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)

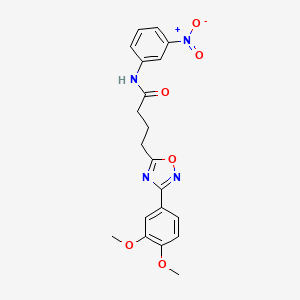
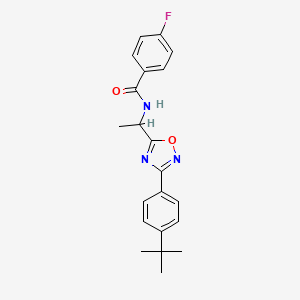


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7708720.png)
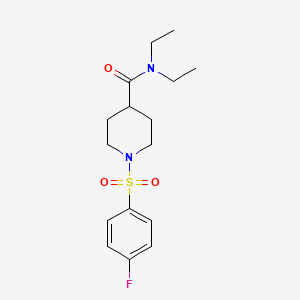
![N-[(furan-2-yl)methyl]-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7708738.png)
